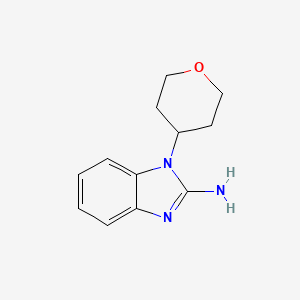
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a chemical compound that has been widely studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. In
Mécanisme D'action
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. However, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can also have off-target effects on other kinases, which may limit its specificity and effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other cellular processes. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide is its potential off-target effects on other kinases, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the off-target effects of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide on other kinases and to develop more specific inhibitors of Src family kinases. Finally, the development of new synthesis methods for N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide may improve its yield and purity, which could facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The resulting product is then purified and treated with a mixture of hydrazine hydrate and ethanol to yield N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. The overall yield of the synthesis method is approximately 20-30%.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in various scientific research fields due to its potential as a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to the development and progression of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-4-12(2)16(9-11)21(19,20)18-14-5-6-15-13(10-14)7-8-17-15/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSYABMZMPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
